molecular formula C15H12ClFN6OS B607856 GSK649A CAS No. 1848232-20-1

GSK649A

Cat. No. B607856
M. Wt: 378.8104
InChI Key: QPPKGTZSKMXIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK649A is a novel activator of satellite cell proliferation and enhances the repair of damaged muscle . It is a compound used for research purposes .


Molecular Structure Analysis

The molecular formula of GSK649A is C15H12ClFN6OS . Its exact mass is 378.05 and its molecular weight is 378.81 . The elemental composition includes Carbon (47.56%), Hydrogen (3.19%), Chlorine (9.36%), Fluorine (5.02%), Nitrogen (22.19%), Oxygen (4.22%), and Sulfur (8.46%) .


Physical And Chemical Properties Analysis

GSK649A is a solid powder . Its solubility is reported to be soluble in DMSO . The compound is stable at ambient temperature for a few days during ordinary shipping and time spent in Customs .

Relevant Papers

One relevant paper is “Discovery of Novel Small Molecules that Activate Satellite Cell Proliferation and Enhance Repair of Damaged Muscle” by Andrew N Billin et al . This paper could provide more insights into the role and potential applications of GSK649A.

Scientific Research Applications

Gene Expression and Cancer Research

GSK649A has been explored in the context of gene expression and cancer research. For instance, studies have utilized gene set enrichment analysis (GSEA) to interpret genome-wide expression profiles in cancer-related data sets, such as leukemia and lung cancer. This approach focuses on gene sets, including groups of genes sharing common biological functions, chromosomal locations, or regulations, to glean insights into complex biological processes (Subramanian et al., 2005).

Targeting Protein Kinases in Cancer

Research has highlighted the role of specific inhibitors, like OTS964, targeting T-LAK cell originated protein kinase (TOPK), in reducing the size of heterogeneous glioma stem cell populations. This has implications for treatments targeting cancer stem cells, potentially relevant to the application of GSK649A in similar contexts (Sugimori et al., 2017).

Genome Sequencing and Data Management

The Genome Sequence Archive (GSA) family focuses on archiving raw sequence data, offering significant resources for managing large-scale sequence data, which can be crucial in studies involving GSK649A (Chen et al., 2021).

Epigenetic Regulation and Drug Discovery

GSK649A's potential in epigenetic regulation is hinted at in studies like the discovery of UNC0642, a probe for lysine methyltransferases G9a and GLP, important in various human diseases (Liu et al., 2013).

Cell Cycle Regulation in Cancer Treatment

GSK649A's relevance in cell cycle regulation is underlined by studies on GSK461364A, a potent inhibitor targeting Polo-like kinase 1 (Plk1), associated with cancer and poor prognosis. Such inhibitors show potential in inhibiting cancer cell growth and inducing apoptosis (Gilmartin et al., 2009).

Gene Therapy Applications

The approval of ex vivo hematopoietic stem cell (HSC) gene therapy by GlaxoSmithKline (GSK) for adenosine deaminase (ADA)‐deficient severe combined immunodeficiency (SCID) marks a significant milestone in gene therapy, potentially influencing future applications of GSK649A (Aiuti et al., 2017).

Phase I Clinical Studies of GSK461364

The ATP-competitive inhibitor of polo-like kinase 1 (Plk1), GSK461364, has undergone phase I studies in patients with advanced solid malignancies. These studies offer insights into the clinical application of inhibitors like GSK649A in cancer treatment (Olmos et al., 2011).

properties

CAS RN

1848232-20-1

Product Name

GSK649A

Molecular Formula

C15H12ClFN6OS

Molecular Weight

378.8104

IUPAC Name

2-((5-Chloro-2-((thiazol-2-ylmethyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide

InChI

InChI=1S/C15H12ClFN6OS/c16-8-6-20-15(21-7-11-19-4-5-25-11)23-14(8)22-10-3-1-2-9(17)12(10)13(18)24/h1-6H,7H2,(H2,18,24)(H2,20,21,22,23)

InChI Key

QPPKGTZSKMXIPE-UHFFFAOYSA-N

SMILES

O=C(N)C1=C(F)C=CC=C1NC2=NC(NCC3=NC=CS3)=NC=C2Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK649A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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